Diethyl pentylmalonate
Overview
Description
Diethyl pentylmalonate, also known as the diethyl ester of pentylmalonic acid, is an organic compound12. It is used in the field of organic synthesis3. The molecular formula of Diethyl pentylmalonate is C12H22O445.
Synthesis Analysis
The synthesis of Diethyl pentylmalonate is not well-documented in the available literature. However, similar compounds like Diethyl malonate are produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide6.Molecular Structure Analysis
The molecular structure of Diethyl pentylmalonate consists of 12 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms45. The exact structure is not available in the current literature.
Chemical Reactions Analysis
The specific chemical reactions involving Diethyl pentylmalonate are not well-documented in the available literature. However, similar compounds like Diethyl malonate can undergo reactions such as hydrolysis and ester exchange6.Physical And Chemical Properties Analysis
Diethyl pentylmalonate is a compound with a molecular weight of 230.30745. The boiling point, density, and other physical properties are not well-documented in the available literature3.
Scientific Research Applications
1. Synthesis of Liquid Crystals
Diethyl pentylmalonate is utilized in the synthesis of certain liquid crystals. Specifically, it's used as a starting material in the synthesis of 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, which has applications in liquid crystal displays. This synthesis involves alkylation under phase-transfer catalysis and cyclocondensation, highlighting diethyl pentylmalonate's role in advanced chemical processes (Liu Qian-feng, 2002).
2. Food Flavor Synthesis
In the food industry, diethyl pentylmalonate is involved in synthesizing food flavors, such as 4-pentenoic acid. This process includes reactions catalyzed by anhydrous sodium ethoxide, showcasing its role in creating compounds that enhance food aromas and tastes (Dang Wan-bin, 2007).
3. Advanced Organic Laboratory Experiments
In educational settings, diethyl pentylmalonate is used in advanced organic laboratory experiments, like ring-closing metathesis. This application is significant in teaching students about reaction mechanisms and the influence of various parameters on chemical reactions (H. G. Schepmann & M. Mynderse, 2010).
4. Electro-Optical and Electrochemical Properties Study
Research into the electro-optical and electrochemical properties of polymers often involves diethyl pentylmalonate. This compound is used to prepare poly(diethyl dipropargylmalonate), which is then analyzed for its properties, contributing to our understanding of polymer science (Y. Gal et al., 2008).
5. Nonproductive Events in Ring-Closing Metathesis
Diethyl pentylmalonate is also crucial in studying nonproductive events in ring-closing metathesis. This research provides insights into the efficiency of ruthenium-based catalysts, offering valuable information for optimizing chemical synthesis processes (I. Stewart et al., 2010).
Safety And Hazards
Diethyl pentylmalonate should be handled with care like any other chemical compounds. It is recommended to use personal protective equipment such as gloves and eye protection when handling this compound8.
Future Directions
The future directions for Diethyl pentylmalonate are not well-documented in the available literature9. However, it could potentially be used in the synthesis of other organic compounds3.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
diethyl 2-pentylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYXOBMUBGANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209460 | |
Record name | Diethyl pentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pentylmalonate | |
CAS RN |
6065-59-4 | |
Record name | Propanedioic acid, 2-pentyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6065-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pentylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6065-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl pentylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl pentylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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